molecular formula C17H12ClNO2 B2517598 2-Methylquinolin-8-yl 3-chlorobenzoate CAS No. 352540-47-7

2-Methylquinolin-8-yl 3-chlorobenzoate

Cat. No.: B2517598
CAS No.: 352540-47-7
M. Wt: 297.74
InChI Key: AVKKVMZUVWYHQE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinolin-8-yl 3-chlorobenzoate typically involves the esterification of 2-methylquinolin-8-ol with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The reaction mixture is heated to around 80°C to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methylquinolin-8-yl 3-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylquinolin-8-yl 3-chlorobenzoate has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor for synthesizing various pharmacologically active compounds.

    Biological Studies: Investigated for its potential antimicrobial and anticancer properties.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: Employed in the synthesis of dyes and pigments

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylquinolin-8-yl 2-chlorobenzoate
  • Quinolin-8-yl 4-chlorobenzoate
  • 2-Chloro-8-methylquinoline-3-carbaldehyde

Uniqueness

2-Methylquinolin-8-yl 3-chlorobenzoate is unique due to the specific positioning of the methyl and chloro groups, which can influence its reactivity and biological activity. The presence of the 3-chlorobenzoate moiety can also impart distinct chemical properties compared to other quinoline derivatives .

Properties

IUPAC Name

(2-methylquinolin-8-yl) 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-11-8-9-12-4-3-7-15(16(12)19-11)21-17(20)13-5-2-6-14(18)10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKKVMZUVWYHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)C3=CC(=CC=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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